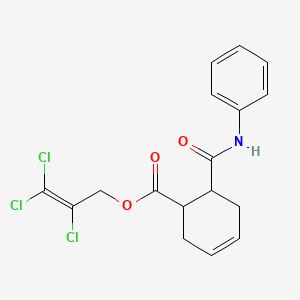![molecular formula C15H10N10O4 B5106266 5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a tetrazole-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
'5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the production of singlet oxygen.
Mécanisme D'action
The mechanism of action of '5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' is not fully understood, but it is believed to involve the inhibition of DNA synthesis. It has been found to bind to DNA and disrupt its structure, leading to the inhibition of cell growth and division. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
'5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
'5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on '5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]'. One potential area of research is the development of new drugs based on its antimicrobial, antitumor, and antiviral activities. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in cancer therapy. Finally, research on its fluorescent properties and its use as a sensitizer for the production of singlet oxygen may lead to new applications in imaging and photodynamic therapy.
Conclusion:
'5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' is a tetrazole-based compound that has shown promising results in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and applications in imaging and photodynamic therapy.
Méthodes De Synthèse
The synthesis of '5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitroaniline with sodium azide in the presence of copper(I) chloride, followed by the reaction with formaldehyde. This method yields '5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]' with a high yield and purity.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-5-[[1-(4-nitrophenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N10O4/c26-24(27)12-5-1-10(2-6-12)22-14(16-18-20-22)9-15-17-19-21-23(15)11-3-7-13(8-4-11)25(28)29/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYPUIQLOFKKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
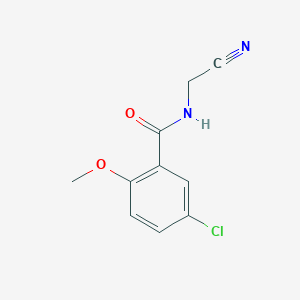
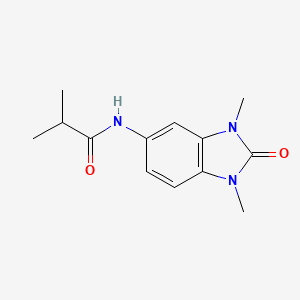
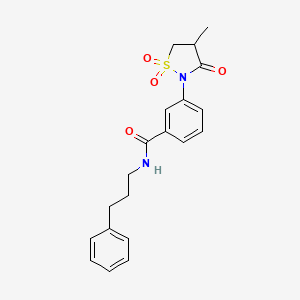
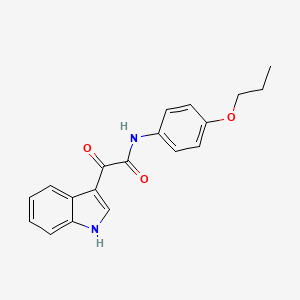


![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
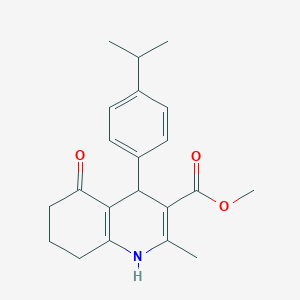
![N-(3,4-dimethylphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5106269.png)
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
